molecular formula C7H15ClS B1418558 1-Chloro-3-[(2-methylpropyl)sulfanyl]propane CAS No. 147298-64-4

1-Chloro-3-[(2-methylpropyl)sulfanyl]propane

Cat. No. B1418558
M. Wt: 166.71 g/mol
InChI Key: KHKUSJFPOUPTHU-UHFFFAOYSA-N
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Description

1-Chloro-3-[(2-methylpropyl)sulfanyl]propane, also known as chloropropan-2-sulfonate, is a synthetic organic compound that has been widely used in various scientific research applications. It is a colorless, odorless, and water-soluble compound that is used as a reagent in various organic synthesis reactions. It is also used as a surfactant, emulsifier, and stabilizer in a variety of products. In addition, it has been studied for its potential use in biomedical applications, such as drug delivery and tissue engineering.

Scientific Research Applications

Chemical Synthesis and Catalysis

1-Chloro-3-[(2-methylpropyl)sulfanyl]propane and its related compounds have been used in various chemical synthesis processes. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester serves as a recyclable catalyst for condensation reactions, enabling the production of chemical compounds with high yields and the catalyst's reusability for multiple runs without losing its activity (Tayebi et al., 2011). Similarly, the process of synthesizing 1-chloro-2-methyl-propane, a related compound, from isobutanol and sulphurous oxychloride catalyzed by pyridine has been explored, demonstrating over 65% yield under optimal conditions (Hao Jin-ku, 2000).

Oxidation and Interaction Studies

Extensive research has been conducted on the oxidation of dithia compounds, including 1,3-Bis(methylthio)propane. These studies involve the use of various oxidizing agents and aim to understand the behavior of sulfanyl groups in these compounds (Victorino Vallejos González & J. Podlech, 2021). This research provides insight into the chemical properties and potential applications of these compounds in different chemical reactions and products.

Antimicrobial Properties

Some derivatives of 1,3-propane, such as N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, have been synthesized and evaluated for their antimicrobial properties. These compounds, which introduce sulfopropyl and sulfobutyl groups into heterocyclic molecules, have shown a degree of antimicrobial activity, indicating potential applications in medical and pharmaceutical fields (A. Fadda et al., 2016).

Biochemical Applications

In biochemistry, analogs of methyl-coenzyme M, such as 2-(methylthio)ethanesulfonate, have been synthesized and tested in systems like the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum. These studies help in understanding the biochemical pathways and potential applications of these compounds in biological systems (R. Gunsalus et al., 1978).

properties

IUPAC Name

1-(3-chloropropylsulfanyl)-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClS/c1-7(2)6-9-5-3-4-8/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKUSJFPOUPTHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-[(2-methylpropyl)sulfanyl]propane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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